molecular formula C30H27F6NO3 B14859442 (S)-Benzyl 2-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate

(S)-Benzyl 2-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B14859442
M. Wt: 563.5 g/mol
InChI Key: AIWAGJRRWAEYMK-ZSTWXAJCSA-N
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Description

(S)-Benzyl 2-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . The reaction conditions often require a photoredox catalyst-free environment to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(S)-Benzyl 2-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and dihydropyridine ring play crucial roles in its activity, potentially affecting enzyme function, receptor binding, and signal transduction pathways. detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Benzyl 2-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structure allows for diverse chemical reactivity and biological interactions, making it a compound of significant interest.

Properties

Molecular Formula

C30H27F6NO3

Molecular Weight

563.5 g/mol

IUPAC Name

benzyl (2S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-2-phenyl-3,4-dihydropyridine-1-carboxylate

InChI

InChI=1S/C30H27F6NO3/c1-21(23-16-25(29(31,32)33)18-26(17-23)30(34,35)36)40-20-28(24-12-6-3-7-13-24)14-8-9-15-37(28)27(38)39-19-22-10-4-2-5-11-22/h2-7,9-13,15-18,21H,8,14,19-20H2,1H3/t21?,28-/m1/s1

InChI Key

AIWAGJRRWAEYMK-ZSTWXAJCSA-N

Isomeric SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CCC=CN2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC=CN2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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